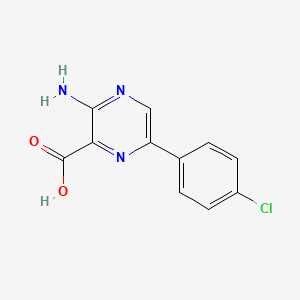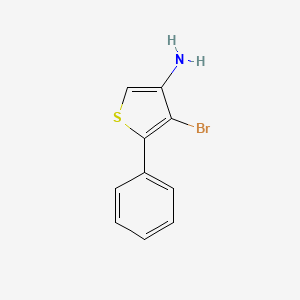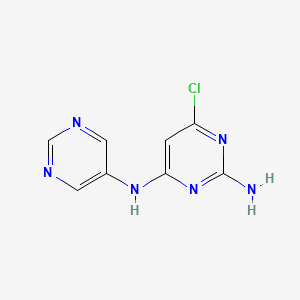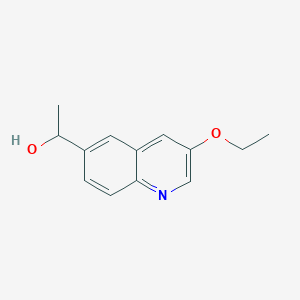
2-Chloro-4,4-dimethylpentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4,4-dimethylpentanal is an organic compound with the molecular formula C7H13ClO. It is a chlorinated aldehyde, characterized by the presence of a chlorine atom attached to the second carbon of a pentanal chain, with two methyl groups attached to the fourth carbon. This compound is of interest in various chemical research and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,4-dimethylpentanal can be achieved through several methods. One common approach involves the chlorination of 4,4-dimethylpentanal using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4,4-dimethylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Aqueous sodium hydroxide (NaOH) or amines in an organic solvent.
Major Products Formed
Oxidation: 2-Chloro-4,4-dimethylpentanoic acid.
Reduction: 2-Chloro-4,4-dimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-4,4-dimethylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and as a building block in the manufacture of agrochemicals and fragrances.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4,4-dimethylpentanal involves its reactivity as an aldehyde and the presence of the chlorine atom. The aldehyde group can undergo nucleophilic addition reactions, while the chlorine atom can participate in substitution reactions. These properties make the compound versatile in various chemical transformations, targeting specific molecular pathways and enabling the synthesis of diverse products.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-methylpentane
- 1-Chloro-4-ethylcyclohexane
- 4-tert-Butyl-3-iodoheptane
Comparison
Compared to similar compounds, 2-Chloro-4,4-dimethylpentanal is unique due to the presence of both an aldehyde group and a chlorine atom on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis. The presence of two methyl groups on the fourth carbon also adds steric hindrance, influencing its reactivity and selectivity in chemical processes.
Propiedades
Fórmula molecular |
C7H13ClO |
|---|---|
Peso molecular |
148.63 g/mol |
Nombre IUPAC |
2-chloro-4,4-dimethylpentanal |
InChI |
InChI=1S/C7H13ClO/c1-7(2,3)4-6(8)5-9/h5-6H,4H2,1-3H3 |
Clave InChI |
CJAXTFVDBXAQKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13871140.png)
![Tert-butyl 4-chloro-6-(morpholin-4-ylmethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13871145.png)
![2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B13871150.png)
![[2-(Morpholin-4-ylmethyl)-6-nitrophenyl]methanamine](/img/structure/B13871153.png)







![tert-butyl N-(2,2-diphenylethyl)-N-[[4-(2-hydroxyethyl)phenyl]methyl]carbamate](/img/structure/B13871230.png)


